molecular formula C7H8N4 B13105762 4-(4,5-dihydro-1H-imidazol-2-yl)pyrimidine

4-(4,5-dihydro-1H-imidazol-2-yl)pyrimidine

Cat. No.: B13105762
M. Wt: 148.17 g/mol
InChI Key: OPGRKNOXHBJIKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4,5-Dihydro-1H-imidazol-2-yl)pyrimidine (CAS 98277-12-4) is a high-value chemical building block with the molecular formula C 7 H 8 N 4 and a molecular weight of 148.17 g/mol . This compound features a pyrimidine ring directly linked to a 4,5-dihydro-1H-imidazole (imidazoline) group, a structure known to be a versatile scaffold in medicinal chemistry . The imidazole ring is a key motif in numerous biologically active compounds and is considered a privileged structure in drug discovery . Its derivatives demonstrate a wide spectrum of therapeutic properties, with particular significance in the development of anticancer agents . Several FDA-approved drugs, such as Dacarbazine and Tipifarnib, contain the imidazole moiety and function through diverse mechanisms including alkylation and enzyme inhibition . The specific substitution pattern on the this compound core makes it a promising synthon for designing novel small-molecule inhibitors targeting various kinases and other enzymes involved in disease pathways . Researchers utilize this compound in hit-to-lead optimization campaigns, particularly in constructing more complex polycyclic systems like benzo[4,5]imidazo[1,2-a]pyrimidines, which are investigated as fluorescent materials and for their biological activities . Its structure is amenable to further functionalization, allowing for the exploration of structure-activity relationships (SARs) . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

4-(4,5-dihydro-1H-imidazol-2-yl)pyrimidine

InChI

InChI=1S/C7H8N4/c1-2-8-5-11-6(1)7-9-3-4-10-7/h1-2,5H,3-4H2,(H,9,10)

InChI Key

OPGRKNOXHBJIKJ-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=NC=NC=C2

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 4 4,5 Dihydro 1h Imidazol 2 Yl Pyrimidine and Its Analogues

Established Synthetic Pathways for the Dihydroimidazole (B8729859) Moiety

The 4,5-dihydro-1H-imidazole, commonly known as the 2-imidazoline ring, is a key structural motif. Its synthesis has been accomplished through various established methods, primarily involving the formation of the five-membered ring through cyclization reactions.

Cyclocondensation Reactions

Cyclocondensation reactions are a primary route for synthesizing the 2-imidazoline ring. A widely utilized method involves the reaction of a nitrile with a 1,2-diamine, typically ethylenediamine (B42938). This reaction is often catalyzed and can proceed under various conditions. For instance, the reaction between various nitriles and ethylenediamine can be efficiently catalyzed by sodium hydrosulfide, resulting in high yields of the corresponding 2-imidazolines. tandfonline.com Another approach employs catalytic amounts of sulfur to facilitate the condensation, which is heated to around 120 °C. researchgate.net These methods offer a direct and high-yielding pathway to 2-substituted imidazolines. tandfonline.comresearchgate.net

The mechanism generally involves the initial nucleophilic attack of one of the amino groups of ethylenediamine on the nitrile carbon, followed by an intramolecular cyclization and elimination of ammonia (B1221849) to form the dihydroimidazole ring. Catalysts can facilitate this process by activating the nitrile group.

Ring-Closing Strategies

Intramolecular ring-closing strategies provide another versatile approach to the dihydroimidazole core. These methods often start with a linear precursor that already contains the necessary atoms for the ring system. A notable example is the catalytic cycloamidination of aminoalkenes with nitriles, which can be achieved using rare-earth metal complexes. nih.gov This process involves the formation of an amidine intermediate from the aminoalkene and nitrile, which then undergoes an intramolecular cyclization to yield the substituted 2-imidazoline. nih.gov This catalytic method avoids the need for harsh reagents and provides direct access to the desired heterocyclic system. nih.gov

Another strategy involves the cyclization of N-alkenyl-substituted imidazoles, catalyzed by a Ni–Al bimetallic system, to form fused pyrrolo[1,2-a]imidazoles, demonstrating the utility of intramolecular cyclization for creating complex systems based on the imidazole (B134444) core. nih.gov

Starting Materials Reagents/Catalyst Conditions Product Yield (%) Reference
Benzonitrile, EthylenediamineSodium Hydrosulfide (NaSH)Reflux2-Phenyl-4,5-dihydro-1H-imidazoleHigh tandfonline.com
Various Nitriles, EthylenediamineSulfur120 °C2-Substituted-4,5-dihydro-1H-imidazole90-97 researchgate.net
Aminoalkenes, NitrilesRare-earth complexes-Substituted 2-ImidazolinesHigh nih.gov
Aldehydes, Ethylenediaminetert-Butyl hypochlorite-2-Substituted-4,5-dihydro-1H-imidazoleHigh organic-chemistry.org

Synthetic Approaches to the Pyrimidine (B1678525) Ring System

The pyrimidine ring is an essential component of nucleobases and numerous pharmaceuticals. Its synthesis is well-established, with several classical and modern methods available.

Amidination Reactions

The Pinner synthesis is a classical and fundamental method for constructing the pyrimidine ring. mdpi.com This reaction involves the [3+3] cycloaddition (condensation) of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. mdpi.comcdnsciencepub.com The reaction is typically catalyzed by acid or base. slideshare.net For example, the reaction of acetylacetone (B45752) with various amidines leads to the formation of corresponding di- and trisubstituted pyrimidines. cdnsciencepub.com Mechanistic studies using 13C NMR have helped to elucidate the reaction pathways, identifying key intermediates such as ring-closed dihydroxytetrahydropyrimidines and open-chain enamides. cdnsciencepub.com

Variations of the Pinner reaction have expanded its scope, utilizing precursors like β-keto esters and β-bromo-α,β-unsaturated ketones in place of traditional 1,3-diketones. mdpi.com These reactions provide access to a wide array of substituted pyrimidines. mdpi.com

Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient for synthesizing complex molecules like pyrimidines in a single step from three or more starting materials. The most famous example is the Biginelli reaction, first reported in 1891. wikipedia.org This acid-catalyzed reaction combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones. wikipedia.org The reaction mechanism is believed to proceed through the formation of an iminium intermediate from the aldehyde and urea, which then reacts with the enolate of the β-ketoester, followed by cyclization and dehydration. wikipedia.org

Modern variations of MCRs for pyrimidine synthesis have been developed. For instance, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. organic-chemistry.org This sustainable process proceeds through a sequence of condensation and dehydrogenation steps. organic-chemistry.org Another approach involves a four-component Biginelli-type reaction using methyl aroylpyruvate, an aromatic aldehyde, urea (or thiourea), and methanol (B129727) to generate highly functionalized pyrimidines. biomedres.us

Reaction Name Components Catalyst/Conditions Product Type Reference
Pinner Synthesis1,3-Dicarbonyl compound, AmidineAcid or BaseSubstituted Pyrimidine mdpi.comcdnsciencepub.com
Biginelli ReactionAldehyde, β-Ketoester, Urea/ThioureaAcid (Brønsted or Lewis)3,4-Dihydropyrimidin-2(1H)-one wikipedia.orgnih.gov
Iridium-catalyzed MCRAmidine, up to three AlcoholsPN5P–Ir–pincer complexesSubstituted Pyrimidine organic-chemistry.org
Iron-catalyzed AnnulationCarbonyl compound, AmidineIron(II)-complex, TEMPOSubstituted Pyrimidine organic-chemistry.org

Targeted Synthesis of the 4-(4,5-dihydro-1H-imidazol-2-yl)pyrimidine Core

The direct synthesis of the this compound core can be strategically approached by combining the synthetic principles for each heterocyclic moiety. A highly plausible and direct method involves the cyclocondensation of a pre-formed pyrimidine nitrile with ethylenediamine.

This approach is analogous to the well-established synthesis of related compounds such as 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, which is prepared from 2-cyanopyridine (B140075) and ethylenediamine. researchgate.net Following this precedent, the targeted synthesis would begin with pyrimidine-4-carbonitrile (B1589050). The reaction of pyrimidine-4-carbonitrile with ethylenediamine, likely catalyzed by sulfur or another suitable agent under thermal conditions, would directly yield the desired this compound.

The proposed reaction is as follows:

Pyrimidine-4-carbonitrile + Ethylenediamine → this compound

This synthetic route is advantageous due to its directness and the ready availability of the starting materials. The mechanism would follow the standard pathway for 2-imidazoline formation from a nitrile, initiated by the nucleophilic attack of the diamine on the electrophilic carbon of the nitrile group attached to the pyrimidine ring. Subsequent intramolecular cyclization and loss of ammonia would furnish the final product. While specific experimental data for this exact transformation is not widely published, the synthesis of numerous analogues via this method provides strong evidence for its feasibility. researchgate.netnih.gov

Derivatization Strategies for Structural Modification and Library Generation

The structural framework of this compound offers multiple sites for chemical modification, enabling the generation of diverse compound libraries for various scientific investigations. Derivatization strategies primarily focus on the introduction of substituents onto the pyrimidine and dihydroimidazole rings, as well as the construction of more complex fused ring systems.

The introduction of various functional groups onto the pyrimidine and dihydroimidazole moieties is a key strategy for modulating the physicochemical and biological properties of the parent compound.

Pyrimidine Ring Functionalization: The pyrimidine ring is susceptible to a range of substitution reactions. For instance, aromatic nucleophilic substitution can be employed to introduce different functionalities. The reactivity of the pyrimidine ring can be influenced by the electronic nature of existing substituents. For example, the presence of electron-withdrawing groups can facilitate nucleophilic attack. A variety of substituents, including aryl and heteroaryl groups, can be introduced at different positions on the pyrimidine ring, leading to a diverse array of analogues. rsc.org

Dihydroimidazole Ring Functionalization: The dihydroimidazole ring also presents opportunities for derivatization. The nitrogen atoms of the dihydroimidazole ring can be functionalized, for example, through acylation or alkylation reactions. mdpi.com The introduction of substituents at the C4 and C5 positions of the imidazole ring has been shown to significantly influence the electronic properties of related carbene centers. nih.gov While direct functionalization of the dihydroimidazole ring of the target compound requires specific synthetic routes, the principles of imidazole chemistry suggest that modifications at these positions can be achieved through the use of appropriately substituted precursors during the initial synthesis.

Generation of Compound Libraries: By systematically varying the substituents on both the pyrimidine and dihydroimidazole rings, large and diverse libraries of this compound analogues can be generated. This combinatorial approach is invaluable for structure-activity relationship (SAR) studies in medicinal chemistry and for the development of new materials with tailored properties. The use of multi-component reactions, where three or more reactants combine in a single step, is a particularly efficient method for generating such libraries. nih.govnih.gov

Table 1: Examples of Derivatization Reactions for Imidazole and Pyrimidine Scaffolds

Reaction TypeScaffoldReagents and ConditionsProduct Type
Nucleophilic Aromatic SubstitutionPyrimidineVarious nucleophiles, often with a catalyst and heatSubstituted pyrimidines
AcylationDihydroimidazole (N-H)Acyl chlorides or anhydrides, baseN-acylated dihydroimidazoles
AlkylationDihydroimidazole (N-H)Alkyl halides, baseN-alkylated dihydroimidazoles
Suzuki CouplingPyrimidine (halogenated)Boronic acids, palladium catalyst, baseAryl- or heteroaryl-substituted pyrimidines

Annealing reactions, which involve the formation of an additional ring fused to the existing heterocyclic core, represent a powerful strategy for creating more complex and rigid molecular architectures. These fused ring systems often exhibit unique chemical and biological properties compared to their non-fused counterparts.

Imidazo[1,2-a]pyrimidine (B1208166) Systems: A common strategy involves the cyclization of a 2-aminopyrimidine (B69317) with an α-haloketone to form an imidazo[1,2-a]pyrimidine core. dergipark.org.tr This approach can be adapted to synthesize analogues of this compound that are part of a larger, fused system. For example, a suitably functionalized pyrimidine precursor can undergo cyclization to form a tricyclic system incorporating the dihydroimidazole and pyrimidine rings within a more extensive framework.

Povarov Reaction for Fused Systems: The Povarov reaction, a type of aza-Diels-Alder reaction, can be utilized to construct fused polycyclic systems. For instance, benzimidazole-2-arylimines can react with dienophiles to yield dihydrobenzimidazo[1,2-a]pyrimidines, which can then be oxidized to the corresponding aromatic compounds. nih.govmdpi.com This methodology offers a pathway to novel 4-(aryl)-benzo nih.govnih.govimidazo[1,2-a]pyrimidine-3-carbonitriles. nih.govmdpi.com

Other Fused Heterocycles: The dihydroimidazole-pyrimidine scaffold can serve as a building block for the synthesis of a variety of other fused heterocyclic systems. For example, reactions involving functional groups on both the pyrimidine and dihydroimidazole rings can lead to the formation of novel polycyclic structures with potential applications in materials science and medicinal chemistry. The synthesis of multisubstituted imidazolo[4,5-d]pyridazine fused ring systems has also been reported, highlighting the versatility of imidazole derivatives in constructing complex heterocyclic architectures. researchgate.net

Table 2: Examples of Fused Ring Systems Derived from Imidazole or Pyrimidine Precursors

Fused SystemSynthetic ApproachKey Precursors
Imidazo[1,2-a]pyrimidineCyclocondensation2-Aminopyrimidine, α-haloketone
Dihydrobenzimidazo[1,2-a]pyrimidinePovarov ReactionBenzimidazole-2-arylimine, dienophile
Imidazo[2,1-b]thiazoleCyclocondensation4,5-Diphenylimidazol-2-thione, chloroacetic acid
Pyrano[2,3-d]pyrimidineMulticomponent ReactionAldehyde, barbituric acid, malononitrile

Green Chemistry Principles in the Synthesis of Dihydroimidazole-Pyrimidine Compounds

The application of green chemistry principles to the synthesis of heterocyclic compounds is of growing importance to minimize environmental impact and improve reaction efficiency. rasayanjournal.co.innih.gov These principles include the use of alternative energy sources, the development of more efficient catalysts, and the reduction of waste.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. wjpps.com

Accelerated Reactions: Microwave-assisted synthesis has been successfully employed for the preparation of various pyrimidine and imidazole derivatives. foliamedica.bgsemanticscholar.org For example, the Biginelli condensation to form tetrahydropyrimidines can be efficiently carried out under microwave irradiation. foliamedica.bg A one-pot, two-step microwave-assisted protocol has been developed for the synthesis of 4,5-disubstituted pyrazolopyrimidines, involving a sequential SNAr displacement and a Suzuki coupling reaction. researchgate.net

One-Pot Syntheses: Microwave-assisted, sequential two-step, one-pot synthesis has been utilized to prepare novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. nih.gov This approach, which combines multiple reaction steps in a single vessel, aligns with the principles of green chemistry by reducing solvent usage and purification steps. nih.gov The use of ethanol (B145695) as a green solvent further enhances the environmental friendliness of this method. nih.gov

Improved Yields and Purity: In many cases, microwave-assisted synthesis leads to higher yields and purities of the desired products, which simplifies work-up procedures and reduces the generation of waste. nih.gov The synthesis of dihydrobenzo nih.govnih.govimidazo[1,2-a]pyrimidin-4-ones has been achieved in excellent yields (74-94%) with a very short reaction time (2 minutes) under microwave irradiation. nih.gov

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of Tetrahydropyrimidine (B8763341) Derivatives

ParameterConventional HeatingMicrowave Irradiation
Reaction Time20-24 hours22-24 minutes
Energy ConsumptionHigherLower
Product YieldOften lowerOften higher
Side ReactionsMore prevalentMinimized

The development of novel and efficient catalysts is a cornerstone of green chemistry, aiming to increase reaction rates, improve selectivity, and enable reactions to proceed under milder conditions.

Heterogeneous Catalysts: Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of ease of separation and recyclability. doi.org For the synthesis of 1,2,4,5-tetrasubstituted 1H-imidazoles, a variety of solid-supported catalysts have been developed, which simplifies the work-up process and allows for catalyst reuse. doi.org Iron-based nanoparticles have been used as a heterogeneous catalyst for the eco-friendly synthesis of pyrano[2,3-d]-pyrimidinediones. nih.gov

Organocatalysts: Organocatalysts, which are small organic molecules, provide a metal-free alternative for many transformations, reducing concerns about heavy metal contamination of products. L-proline has been used as an organocatalyst in the synthesis of 4-aryloctahydro-1H-pyrano[2,3-d]pyrimidine-2(8aH)-ones/thiones. nih.gov

Ionic Liquids: Ionic liquids are salts with low melting points that can act as environmentally benign solvents and catalysts. doi.org Brønsted acidic ionic liquids have been shown to be efficient and recyclable catalysts for the synthesis of benzo nih.govnih.govimidazo[1,2-a]pyrimidines under solvent-free conditions. rsc.org

Transition Metal Catalysis: Transition metal catalysts are widely used in the synthesis of heterocyclic compounds due to their ability to facilitate a broad range of transformations. nih.gov Copper-catalyzed protocols have been successfully employed for the synthesis of imidazo[1,2-a]pyridines and 2,4,6-trisubstituted pyrimidines. nih.govorganic-chemistry.org The development of catalysts supported on magnetic nanoparticles allows for easy recovery of the catalyst using an external magnetic field. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 4 4,5 Dihydro 1h Imidazol 2 Yl Pyrimidine and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular framework.

While specific spectral data for the parent compound 4-(4,5-dihydro-1H-imidazol-2-yl)pyrimidine is not extensively detailed, the expected chemical shifts and coupling constants can be reliably predicted by analyzing data from its constituent rings—pyrimidine (B1678525) and 2-substituted imidazolines—and related derivatives. nih.govnih.govnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrimidine and the dihydroimidazoline moieties.

Pyrimidine Protons: The pyrimidine ring typically exhibits signals in the aromatic region. For the parent pyrimidine, protons appear at δ 9.26 (H2), 8.78 (H4, H6), and 7.36 (H5) ppm. chemicalbook.com For a 4-substituted pyrimidine, one would expect to see signals corresponding to the protons at positions 2, 5, and 6.

Dihydroimidazoline Protons: The dihydroimidazoline ring contains methylene (B1212753) protons (-CH₂-CH₂-) which are expected to appear as a singlet or a multiplet in the aliphatic region, typically around δ 3.0–4.0 ppm. researchgate.net The N-H proton of the imidazoline (B1206853) ring would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. researchgate.net

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information.

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region (δ 150–160 ppm for carbons adjacent to nitrogen, and δ 120–140 ppm for the other carbons).

Dihydroimidazoline Carbons: The methylene carbons (-CH₂) of the imidazoline ring would appear in the aliphatic region, typically around δ 40–55 ppm. The C2 carbon, linking the two heterocyclic rings, is expected to be significantly downfield due to its connection to three nitrogen atoms, likely in the δ 150-165 ppm range. nih.govnih.gov

Analysis of related imidazo[1,2-a]pyrimidine (B1208166) derivatives shows characteristic proton signals for the pyrimidine cycle, which are crucial in establishing the regiochemistry of synthetic processes. nih.gov For instance, in N-aryl(alkyl)-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-carboxamides, the methylene and methine protons of the pyrimidine ring appear at distinct chemical shifts, such as δ 2.70–3.30 ppm for the methylene protons and δ 5.05–5.25 ppm for the methine proton. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrimidine H-2/C-2~9.1~158.0
Pyrimidine H-5/C-5~7.5~120.0
Pyrimidine H-6/C-6~8.8~157.0
Pyrimidine C-4-~165.0
Imidazoline C-2'-~160.0
Imidazoline CH₂ (H-4', H-5')~3.8~45.0
Imidazoline NHBroad, variable-

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

For this compound, the spectra would be dominated by vibrations from both the aromatic pyrimidine ring and the saturated dihydroimidazoline ring.

N-H Vibrations: A key feature would be the N-H stretching vibration from the imidazoline ring, typically appearing in the region of 3100–3500 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching from the pyrimidine ring is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the imidazoline CH₂ groups will be observed just below 3000 cm⁻¹. researchgate.net

C=N and C=C Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected in the 1400–1650 cm⁻¹ region. The C=N stretch of the imidazoline moiety would also fall within this range.

Ring Vibrations: The characteristic ring breathing and deformation modes for the pyrimidine ring would appear in the fingerprint region (below 1400 cm⁻¹).

In related dihydrobenzimidazo[1,2-a]pyrimidines, characteristic FT-IR peaks are observed for N-H stretching (e.g., 3376 cm⁻¹), the nitrile group (C≡N) if present (e.g., 2209 cm⁻¹), and C=N/C=C bonds (e.g., 1659 cm⁻¹ and 1624 cm⁻¹). mdpi.com Raman spectroscopy provides complementary information, particularly for symmetric vibrations and the C=C bonds of the aromatic ring. aps.org

Table 2: Expected Vibrational Frequencies (cm⁻¹) for this compound.
Vibrational ModeExpected Frequency Range (cm⁻¹)Associated Functional Group
N-H Stretch3100 - 3500Imidazoline
Aromatic C-H Stretch3000 - 3100Pyrimidine
Aliphatic C-H Stretch2850 - 3000Imidazoline
C=N / C=C Stretch1400 - 1650Pyrimidine, Imidazoline
C-N Stretch1250 - 1350Pyrimidine, Imidazoline
Ring Deformation/Breathing600 - 1400Pyrimidine

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₇H₈N₄), the exact molecular weight is 148.1657 g/mol . chembk.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 148. The fragmentation pattern would likely involve characteristic losses from the two rings.

Cleavage of the Imidazoline Ring: A common fragmentation pathway for N-heterocycles is the loss of small, stable molecules. Cleavage within the imidazoline ring could lead to the loss of ethylene (B1197577) (C₂H₄) or related fragments.

Loss of HCN: Fragmentation of the pyrimidine ring could result in the loss of hydrogen cyanide (HCN), a common pathway for pyrimidine-containing compounds.

Formation of Stable Ions: The fragmentation would be driven by the formation of stable charged fragments, such as the pyrimidinyl cation or the imidazolinium cation.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent molecule and its fragments, providing definitive proof of the chemical formula. nih.gov

X-ray Crystallography for Three-Dimensional Structural Analysis and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state. While a crystal structure for the exact title compound is not available, extensive studies on the closely related analogue, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, offer significant predictive insights into its solid-state conformation and packing. nih.govresearchgate.net

In the solid state, molecules of this compound are expected to be organized through a network of intermolecular interactions, primarily hydrogen bonds.

Based on the pyridine (B92270) analogue, the most significant interaction is predicted to be an N—H⋯N hydrogen bond. nih.govresearchgate.net In this interaction, the N-H group of the imidazoline ring of one molecule donates a hydrogen to one of the nitrogen atoms of the pyrimidine ring of a neighboring molecule. This type of interaction typically links molecules together to form extended one-dimensional chains. nih.govresearchgate.net

The crystal structure is likely to be further stabilized by weaker interactions, such as:

C—H⋯π interactions: Where a C-H bond from one molecule interacts with the π-system of the pyrimidine ring of an adjacent molecule. nih.govresearchgate.net

π–π stacking interactions: The planar pyrimidine rings of adjacent molecules may stack on top of each other, with typical centroid-to-centroid distances of around 3.5–3.9 Å. nih.govresearchgate.net In the pyridine analogue, a centroid-to-centroid distance of 3.853 Å was observed. nih.gov

Table 3: Predicted Crystallographic Parameters and Interactions based on Analogous Structures. nih.govresearchgate.net
ParameterPredicted Value / TypeComment
Primary InteractionN—H⋯N Hydrogen BondForms 1D chains
Secondary InteractionsC—H⋯π, π–π stackingStabilize the 3D packing
π–π Stacking Distance~3.8 ÅCentroid-to-centroid distance
Dihedral AngleSlightly twisted (~5-10°)Angle between pyrimidine and imidazoline rings

X-ray analysis reveals the preferred conformation of the molecule in the crystal lattice. For this compound, the key conformational feature is the relative orientation of the two heterocyclic rings.

In the analogous 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, the molecule is nearly planar, but the six- and five-membered rings are slightly twisted away from each other. nih.govresearchgate.net The dihedral angle between the mean planes of the two rings was found to be 7.96 (15)°. nih.govresearchgate.net A similar small twist is expected for the pyrimidine derivative, indicating a high degree of conjugation is maintained between the two ring systems. The bond lengths and angles are expected to be within the normal ranges for such heterocyclic systems. nih.gov This near-planar conformation facilitates efficient crystal packing and maximizes stabilizing intermolecular interactions like π–π stacking.

Computational and Theoretical Investigations of 4 4,5 Dihydro 1h Imidazol 2 Yl Pyrimidine Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivitynih.govicm.edu.pl

Quantum chemical calculations, rooted in the principles of quantum mechanics, are pivotal for elucidating the electronic structure and predicting the reactivity of molecules. Techniques such as Density Functional Theory (DFT) are frequently employed to investigate the properties of pyrimidine (B1678525) and imidazole (B134444) derivatives. researchgate.netirjweb.comnih.govacs.orgirjweb.comresearchgate.netnih.govnih.govaimspress.com These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are fundamental to understanding its chemical behavior.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. irjweb.comirjweb.comnih.govaimspress.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.comnih.govaimspress.comwjarr.com

For analogues of 4-(4,5-dihydro-1H-imidazol-2-yl)pyrimidine, HOMO-LUMO analysis reveals how different substituents on the pyrimidine or imidazole rings can modulate the electronic properties and, consequently, the reactivity of the molecule. For instance, electron-donating groups tend to increase the HOMO energy, making the molecule a better electron donor, whereas electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting capabilities. wjarr.com

Compound AnalogueMethod/Basis SetEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amineDFT/B3LYP/6-311G(d,p)-6.2613-0.88445.3769
4-PhenylpyrimidineDFT/B3LYP/6-311++G(d,p)-6.8981-1.91354.9846
Temozolomide (imidazole derivative)DFT/B3LYP/6-311G(d)-7.40-3.004.40

This table presents representative data for related pyrimidine and imidazole compounds to illustrate the typical values obtained from HOMO-LUMO analysis. irjweb.comaimspress.comresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. nih.govwjarr.comresearchgate.netmdpi.comresearchgate.net The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

In the case of this compound analogues, the MEP map typically highlights the nitrogen atoms of both the pyrimidine and imidazole rings as regions of negative electrostatic potential, indicating their role as potential hydrogen bond acceptors or sites for interaction with electrophiles. wjarr.comresearchgate.net The hydrogen atoms attached to the nitrogen in the dihydroimidazole (B8729859) ring, on the other hand, would exhibit positive potential, making them likely hydrogen bond donors. The specific distribution of the electrostatic potential can be influenced by substituents, which can either enhance or diminish the electron density in different parts of the molecule. researchgate.net

Molecular Modeling and Dynamics Simulationsresearchgate.net

Molecular modeling and dynamics simulations provide a dynamic perspective on the behavior of molecules, offering insights into their conformational preferences and interactions with other molecules, such as proteins. tandfonline.comnih.gov These techniques are instrumental in drug design and development, allowing for the virtual screening of compounds and the elucidation of their mechanisms of action at a molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, a this compound analogue) when it binds to a target protein. researchgate.nettandfonline.comnih.govnih.govdergipark.org.trnih.govnih.govunina.itresearchgate.netnih.govresearchgate.netmdpi.com This method is widely used to screen virtual libraries of compounds and to understand the key interactions that stabilize the ligand-protein complex.

Docking studies involving pyrimidine-imidazole derivatives have revealed the importance of hydrogen bonding and hydrophobic interactions in their binding to various protein targets. nih.govdergipark.org.tr The nitrogen atoms in the pyrimidine and imidazole rings frequently act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking or hydrophobic interactions with the amino acid residues in the protein's active site. nih.govnih.gov The specific interactions and binding affinities are dependent on the nature of the substituents and the topology of the binding pocket.

Analogue ClassTarget ProteinKey Interactions ObservedPredicted Binding Affinity (kcal/mol)
Imidazo[1,2-a]pyrimidine (B1208166) derivativesHuman ACE2 and Spike ProteinHydrogen bonding, π-π stacking-7.3 to -9.1
Dihydrobenzo wjarr.comscirp.orgimidazo[1,2-a]pyrimidine-4-onesProtein kinase CK2Hydrogen bonding, hydrophobic interactionsN/A (IC50 values reported)
4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivativesCDK2/4/6Hydrogen bondingN/A (QSAR model developed)

This table summarizes findings from molecular docking studies on related pyrimidine-imidazole fused systems, illustrating the types of interactions and potential binding affinities. nih.govnih.govnih.gov

Prediction of Biological Activity through QSAR and Machine Learning Models

Quantitative Structure-Activity Relationship (QSAR) and machine learning models are powerful computational tools for predicting the biological activity of chemical compounds based on their molecular structures. scirp.orgresearchgate.netvanderbilt.edunih.govnih.gov These models establish a mathematical relationship between the chemical structure, represented by molecular descriptors, and the observed biological activity. scirp.org

For pyrimidine derivatives, QSAR models have been successfully developed to predict various biological activities, including anti-inflammatory and anticancer properties. nih.govscirp.org These models utilize a range of descriptors, such as electronic, steric, and hydrophobic parameters, to capture the structural features that are critical for activity. Machine learning algorithms, such as artificial neural networks and support vector machines, are increasingly being used to build more complex and predictive QSAR models. researchgate.netvanderbilt.edunih.govnih.gov These approaches can handle large datasets and complex, non-linear relationships between structure and activity, offering a promising avenue for the rational design of new, more potent analogues of this compound.

Preclinical Pharmacological and Biological Investigations of Dihydroimidazole Pyrimidine Scaffolds

Identification and Characterization of Molecular Targets

Research into dihydroimidazole-pyrimidine derivatives has revealed their interaction with several key biological targets, including enzymes and receptors that are critical in various disease pathways.

Derivatives of the pyrimidine (B1678525) and imidazole (B134444) core have demonstrated significant inhibitory activity against several classes of enzymes.

Tyrosine Kinases: This class of enzymes is a primary focus in oncology. A novel series of pyrimidin-4-yl-1H-imidazol-2-yl derivatives was synthesized and evaluated for antiproliferative activities against melanoma cell lines. nih.gov One compound, in particular, emerged as a selective and potent inhibitor of CRAF, a serine/threonine-specific protein kinase. nih.gov Similarly, other pyrimidine derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial tyrosine kinases in cancer progression. rsc.org Thieno[3,2-d]pyrimidine derivatives have also been explored as EGFR tyrosine kinase inhibitors. scielo.org.za Fused heterocyclic systems, such as dihydrobenzo nih.govnih.govimidazo[1,2-a]pyrimidine-4-ones, have been identified as a novel class of inhibitors for protein kinase CK2, a key enzyme in cell growth and proliferation. nih.gov

Phosphodiesterase (PDE): PDEs are enzymes that regulate intracellular signaling pathways. Pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives have been developed as potent inhibitors of phosphodiesterase type 4 (PDE4), a target for treating asthma and COPD. nih.gov Additionally, keto-benzimidazole derivatives, which share structural similarities, have been optimized as potent and selective inhibitors of phosphodiesterase 10A (PDE10A), a target for neurological and psychiatric disorders. nih.gov

Cyclooxygenase (COX): COX enzymes are involved in the inflammatory pathway. While direct studies on the title compound are limited, related heterocyclic structures incorporating imidazole moieties have been tested for COX-1 and COX-2 inhibition. mdpi.com Many of these compounds show weak inhibition of COX-1, indicating a desirable selectivity towards the COX-2 enzyme, which is a key target for anti-inflammatory drugs. mdpi.com

Compound ClassTarget EnzymeKey Findings (IC50/Ki)Reference
Pyrimidin-4-yl-1H-imidazol-2-yl derivativesCRAF KinaseIC50 = 0.62 µM (against A375P cell line) nih.gov
Dihydrobenzo nih.govnih.govimidazo[1,2-a]pyrimidine-4-onesProtein Kinase CK2Ki values from 2.5 to 7.5 µM nih.gov
Pyrido[3',2':4,5]furo[3,2-d]pyrimidinesPDE4Potent inhibition, specific values vary with substitution. nih.gov
4-Thiophenyl-pyrimidine derivativesEGFR / VEGFR-2Dual inhibition with IC50 values in the nanomolar range (e.g., 0.161 µM for EGFR, 0.209 µM for VEGFR-2 for compound 10b). rsc.org
N-hydroxyurea derivatives with imidazole moietyCOX-2 / 5-LOXDual inhibitors, selective over COX-1. mdpi.com

The dihydroimidazole-pyrimidine scaffold and related structures have been investigated for their ability to bind to and modulate G-protein coupled receptors (GPCRs), such as adenosine (B11128) receptors. Adenosine receptors play crucial roles in cardiovascular, central nervous system, and inflammatory processes. nih.gov While xanthines were the prototypic antagonists for these receptors, various non-xanthine heterocyclic compounds have been developed. nih.gov For instance, an imidazo[4,5-c]quinoline-4-amine derivative was identified as a positive allosteric modulator of the A3 adenosine receptor, binding to an extrahelical site distinct from the primary (orthosteric) binding site. nih.gov This highlights the potential for imidazole-containing scaffolds to achieve selective receptor modulation.

Elucidation of Mechanism of Action (MOA) at the Cellular and Biochemical Level

The mechanism of action for these compounds is directly linked to their molecular targets.

Anticancer Activity: For derivatives that inhibit tyrosine kinases like EGFR and VEGFR-2, the MOA involves the disruption of critical signaling pathways. rsc.org Inhibition of these kinases blocks downstream signals responsible for cell proliferation, angiogenesis (the formation of new blood vessels), and metastasis, ultimately leading to apoptosis (programmed cell death) in cancer cells. rsc.orgscielo.org.za Similarly, inhibition of the JAK/STAT pathway by JAK1 inhibitors leads to reduced cell signaling that many cancers rely on for growth. researchgate.net

Anti-inflammatory Activity: Compounds that selectively inhibit COX-2 prevent the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation and pain. mdpi.com By targeting PDE4, compounds increase intracellular levels of cyclic AMP (cAMP), which leads to the suppression of inflammatory cell activity and relaxation of airway smooth muscle, providing the therapeutic effect in asthma and COPD. nih.gov

Structure-Activity Relationship (SAR) Analysis of Substituted Dihydroimidazole-Pyrimidines

SAR analysis is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. Studies on various dihydroimidazole-pyrimidine and related scaffolds have provided valuable insights.

The biological activity of the dihydroimidazole-pyrimidine scaffold is highly sensitive to the nature and position of various substituents. researchgate.net

On the pyrimidine ring , research on related pyrimidine analogs as dihydroorotate (B8406146) dehydrogenase inhibitors showed that the intact amide and imide groups of the ring and a 6-carboxylic acid are essential for significant enzyme inhibition. nih.gov In a study of fungicidal pyrimidines, the introduction of a dimethylamino group at the 2-position or a phenoxy group at the 4-position enhanced activity, whereas a methyl group at the 5-position was detrimental. researchgate.net

On the imidazole or an associated aryl ring , the substitution pattern significantly impacts activity. For pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity, the specific substituents on the imidazole and pyrimidine rings were key determinants of their potency against melanoma cells. nih.gov In a series of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-ones, which are structurally related, placing a hydrogen-bond donor in the meta-position on a 6-arylmethyl group led to a nearly 100-fold increase in affinity for the CDK4 kinase. nih.gov

ScaffoldTarget/ActivityFavorable SubstitutionsUnfavorable SubstitutionsReference
Pyrimidine (general)Fungicidal2-dimethylamino; 4-phenoxy5-methyl researchgate.net
Pyrimidine (DHO-dehase inhibitors)Enzyme InhibitionIntact amide/imide groups; 6-carboxylic acidSteric bulk (e.g., methyl) at the 5-position nih.gov
Pyrazolo[3,4-d]pyrimidin-4-onesCDK4 InhibitionHydrogen-bond donor at meta-position of 6-arylmethyl group- nih.gov
Pyrido[3',2':4,5]furo[3,2-d]pyrimidinesPDE4 Inhibitiongem-dimethylcyclohexyl fused to pyridine (B92270); specific substitution at position 5- nih.gov

Bioisosterism involves replacing a functional group within a molecule with another group that has similar physical or chemical properties to enhance efficacy, improve selectivity, or optimize pharmacokinetic properties. ipinnovative.comsilae.it This strategy has been applied to pyrimidine-containing scaffolds.

Functional Group Mimics: In the development of pyrimidine-based dihydroorotate dehydrogenase inhibitors, groups such as sulfonamide, tetrazole, and phosphate (B84403) were evaluated as bioisosteric replacements for a critical carboxylic acid group. nih.gov However, in this specific case, the original carboxylic acid group was found to be preferred by the enzyme, indicating that not all bioisosteric replacements will be successful and must be empirically tested. nih.gov The replacement of a hydrogen atom with deuterium (B1214612) can also be considered a conservative bioisosteric replacement, primarily used to slow the rate of metabolism by taking advantage of the kinetic isotope effect. cambridgemedchemconsulting.com

In Vitro Pharmacological Profiling

The dihydroimidazole-pyrimidine scaffold has emerged as a versatile pharmacophore in medicinal chemistry, demonstrating a wide array of biological activities in preclinical studies. The fusion of the pyrimidine ring, a key constituent of nucleic acids, with the dihydroimidazole (B8729859) moiety gives rise to derivatives with significant potential for therapeutic applications. juniperpublishers.com This section details the in vitro pharmacological investigations into these compounds, exploring their efficacy across various biological targets.

Anti-inflammatory Activity

Derivatives of the pyrimidine scaffold have been investigated for their potential to modulate inflammatory pathways. In vitro studies often focus on the inhibition of key enzymes and mediators involved in the inflammatory response. Research has shown that certain pyrimidine derivatives can inhibit inflammatory mediators such as nitric oxide (NO), prostaglandins (PGE₂), and various cytokines. nih.gov

One common method to assess in vitro anti-inflammatory activity is the membrane stabilization or anti-hemolytic activity assay. A study on novel pyrimidine and pyrimidopyrimidine analogs found that several compounds demonstrated strong anti-hemolytic effects, indicating their ability to protect red blood cell membranes from lysis, a process analogous to the stabilization of lysosomal membranes during inflammation. nih.gov Specifically, compounds designated as 4b, 10c, and 11a-c showed significant membrane stabilization, suggesting potential anti-inflammatory properties. nih.gov

Compound/DerivativeIn Vitro AssayKey FindingsReference
Pyrimidine Analogs (4b, 10c, 11a-c)Membrane Stabilization (Anti-hemolytic)Demonstrated strong protective effects on red blood cells from hemolysis. nih.gov
General Pyrimidine DerivativesInhibition of Inflammatory MediatorsCapable of inhibiting key mediators like PGE₂, nitric oxide (NO), and cytokines. nih.gov

Antimicrobial (Antibacterial, Antifungal, Antiviral) Activities

The dihydroimidazole-pyrimidine scaffold and related structures have been the subject of extensive antimicrobial research. These compounds have shown promise against a spectrum of pathogens, including bacteria, fungi, and viruses.

Antibacterial and Antifungal Activity: Numerous studies have highlighted the antibacterial and antifungal potential of pyrimidine derivatives. juniperpublishers.comorientjchem.org For instance, a series of newly synthesized pyrimidine and pyrimidopyrimidine derivatives were tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and two fungal species (Candida albicans, Aspergillus flavus). nih.gov Several compounds, including 3a, 3b, 3d, 4a-d, 9c, and 10b, exhibited excellent antimicrobial activities when compared to standard drugs like ampicillin (B1664943) and clotrimazole. nih.gov

Another study focused on 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one and its S-alkyl derivatives. These compounds showed activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. mdpi.com The compound 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide was identified as having the highest antimicrobial activity in this series. mdpi.com Similarly, research into 4-(4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazol-2-yl)-N,N-dimethylaniline demonstrated moderate to high activity against S. aureus, E. coli, P. aeruginosa, K. pneumoniae, B. anthracoides, and C. albicans. nuph.edu.ua

Antiviral Activity: The structural similarity of imidazopyrimidine scaffolds to purines makes them candidates for antiviral drug development. rsc.org Fused pyrimidine systems have been explored for their ability to interfere with viral replication and other essential viral processes. orientjchem.org While specific data on 4-(4,5-dihydro-1H-imidazol-2-yl)pyrimidine is limited, the broader class of pyrimidine derivatives continues to be a focus of antiviral research. mdpi.com

Compound/DerivativeTarget Organism(s)Key FindingsReference(s)
Pyrimidine Analogs (3a, 3b, 3d, 4a-d, 9c, 10b)S. aureus, B. subtilis, E. coli, C. albicans, A. flavusExhibited excellent antimicrobial activity compared to reference drugs. nih.gov
2-{[6-(1H-benzimidazol-2-yl)...}acetamideGram-positive & Gram-negative bacteria, C. albicansShowed the highest antimicrobial activity in its series. mdpi.com
4-(4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)...)anilineS. aureus, E. coli, P. aeruginosa, K. pneumoniae, B. anthracoides, C. albicansDisplayed moderate to high antimicrobial activity. nuph.edu.ua

Antidiabetic Activity

Several classes of pyrimidine derivatives have been evaluated for their potential in managing diabetes through in vitro enzyme inhibition assays. The primary targets for such studies are α-amylase and α-glucosidase, enzymes that play a crucial role in carbohydrate digestion and glucose absorption.

In one study, a series of dihydropyrimidine (B8664642) derivatives were synthesized and evaluated for α-glucosidase inhibitory activity. nih.gov Several compounds, including 3d (IC₅₀=12.4±0.15 μM) and 3e (IC₅₀=22.9±0.25 μM), were found to be significantly more potent than the standard drug acarbose (B1664774) (IC₅₀=840±1.73 μM). nih.gov Another investigation of dihydropyrimido[4,5-a]acridin-2-amines also demonstrated inhibitory effects on both α-amylase and α-glucosidase. nih.gov Similarly, a series of 1,3,4-oxadiazole (B1194373) bearing tetrahydropyrimidine (B8763341) derivatives were screened, with compounds 4a, 4e, 4g, and 4i showing good α-amylase inhibition compared to acarbose. foliamedica.bg

Compound/Derivative ClassEnzyme TargetNotable Compound(s)IC₅₀ Value / ActivityReference
Dihydropyrimidinesα-Glucosidase3d12.4 ± 0.15 µM nih.gov
Dihydropyrimidinesα-Glucosidase3e22.9 ± 0.25 µM nih.gov
Dihydropyrimidinesα-Glucosidase3c25.3 ± 1.26 µM nih.gov
Tetrahydropyrimidinesα-Amylase4a, 4e, 4g, 4iGood inhibition compared to standard. foliamedica.bg
Dihydropyrimido[4,5-a]acridin-2-aminesα-Amylase & α-Glucosidase3ePromising dual inhibition. nih.gov

Anticancer/Antitumor Activity

The anticancer potential of dihydroimidazole-pyrimidine scaffolds and related pyrimidine derivatives has been extensively documented through in vitro cytotoxicity assays against a panel of human cancer cell lines. juniperpublishers.comnih.gov These studies are crucial for identifying compounds that can inhibit cancer cell proliferation.

A study on 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c] nih.govnih.govekb.egtriazol-3(5H)-imine derivatives identified two compounds, 4e and 5l, as particularly active. nih.gov They inhibited the growth of cervical cancer (SISO) and bladder cancer (RT-112) cell lines with IC₅₀ values in the low micromolar range (2.38–3.77 μM). nih.gov Furthermore, compound 5m from the same series was found to induce apoptosis in the SISO cell line. nih.gov

In another study, various 2,4,5-triphenyl-1H-imidazole derivatives were tested against human non-small cell lung carcinoma (A549) cells. imedpub.com The compound 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl)phenol (6f) was found to be the most potent, with an IC₅₀ of 15 μM and inhibiting the growth of 90.33% of the cancer cells. imedpub.comsemanticscholar.org

Additionally, a series of pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their antiproliferative activity. rsc.orgrsc.org Compound 37 (CBS-1) from one series showed better cytotoxicity against all tested cell lines compared to doxorubicin (B1662922) and was found to induce apoptosis in A549 cells. rsc.org Another derivative, 11a, exhibited potent activity against the CNS cancer SNB-75 cell line with a median growth inhibition (GI₅₀) of 1.71 μM and was shown to induce apoptosis and cell cycle arrest in A549 cells. rsc.org

Compound/DerivativeCancer Cell Line(s)Activity/IC₅₀ ValueKey MechanismReference(s)
Compound 4eSISO (cervical), RT-112 (bladder)2.38–3.77 µMCytotoxic nih.gov
Compound 5lSISO (cervical), RT-112 (bladder)2.38–3.77 µMCytotoxic nih.gov
Compound 5mSISO (cervical)Not specifiedInduces apoptosis nih.gov
Compound 6fA549 (lung)15 µMAntiproliferative imedpub.comsemanticscholar.org
Compound 37 (CBS-1)VariousMore potent than doxorubicinInduces apoptosis, suppresses NF-κB rsc.org
Compound 11aSNB-75 (CNS), A549 (lung)GI₅₀ = 1.71 µM (SNB-75)Induces apoptosis, G0/G1 cell cycle arrest rsc.org

Anti-Platelet Aggregation Effects

The ability of dihydroimidazole derivatives to inhibit platelet aggregation has been explored in vitro. A series of 1-(4,5-dihydro-1H-imidazol-2-yl)indole derivatives were synthesized and evaluated for their antiaggregatory activity in human platelets. nih.gov Among the tested compounds, derivative 4m demonstrated a notable concentration-dependent inhibition of noradrenaline-induced platelet aggregation. nih.gov This effect is suggested to be mediated through the blockade of α2-adrenoceptors on the platelet surface, which are involved in the primary phase of aggregation. nih.gov

Compound/DerivativeInducing AgentPlatelet SourceKey FindingsReference
1-(4,5-dihydro-1H-imidazol-2-yl)indole (4m)NoradrenalineHumanShowed good concentration-dependent inhibition of the primary phase of aggregation. nih.gov

Central Nervous System (CNS) Activity (e.g., Antinociceptive, Locomotor Modulation)

The investigation of dihydroimidazole-pyrimidine scaffolds for central nervous system activity in vitro is an emerging area. While many studies focus on in vivo models for CNS effects like antinociceptive and locomotor activity, some research on related scaffolds provides insights into potential mechanisms. For example, phenytoin, which contains a 5,5-diphenylimidazolidine-2,4-dione core, is a well-known CNS active drug. niscpr.res.in Newly synthesized derivatives of this core have been evaluated for CNS activities, with results indicating that compounds containing a chloro group were more potent. niscpr.res.in Although this scaffold is different from the dihydroimidazole-pyrimidine core, it highlights the potential of imidazole-containing heterocycles to modulate CNS targets. Direct in vitro studies, such as receptor binding assays or ion channel modulation experiments, on this compound itself are not extensively detailed in the provided context.

In Vivo Preclinical Efficacy Studies in Animal Models (e.g., Diabetes, Infection)

The therapeutic potential of scaffolds based on dihydroimidazole-pyrimidine has been explored in various preclinical animal models, particularly for metabolic disorders like diabetes. Research has also delved into the antimicrobial properties of related chemical structures, suggesting a potential, though less explored, application in infectious diseases.

Diabetes

Preclinical studies have demonstrated the significant antihyperglycemic effects of compounds containing the imidazoline (B1206853) moiety in rodent models of type 2 diabetes. nih.gov One study investigated a series of imidazoline derivatives for their ability to improve glucose tolerance in both normal and streptozotocin (B1681764) (STZ)-induced diabetic rats. The STZ rat model mimics key aspects of type 2 diabetes. The findings revealed that several compounds with an imidazoline ring structure had a potent effect on glucose tolerance. nih.gov

Notably, the replacement of the imidazoline ring with isosteric heterocycles resulted in a complete loss of antihyperglycemic activity, highlighting the critical role of the dihydroimidazole core for this biological effect. nih.gov

In a related line of research, pyrazolo[3,4-d]pyrimidine derivatives have also been assessed for their antidiabetic potential in alloxan-induced diabetic rat models. Oral administration of specific compounds from this class led to a significant dose-dependent reduction in fasting blood glucose levels.

Below is a summary of the preclinical efficacy of representative dihydroimidazole-pyrimidine and related scaffolds in animal models of diabetes.

Table 1: Preclinical Antidiabetic Efficacy of Dihydroimidazole-Pyrimidine and Related Scaffolds

Compound Class Animal Model Key Findings Reference
Imidazoline Derivatives Streptozotocin (STZ)-induced diabetic rats Potent improvement in glucose tolerance. nih.gov
Pyrazolo[3,4-d]pyrimidine-amide Derivatives Alloxan-induced diabetic rats Significant dose-dependent reduction in fasting blood glucose levels.

Infection

While direct in vivo preclinical efficacy studies for "this compound" in animal models of infection are not extensively documented in the reviewed literature, the broader class of imidazole and pyrimidine-containing heterocyclic compounds has been the subject of antimicrobial investigations. These studies provide a foundation for the potential anti-infective applications of the dihydroimidazole-pyrimidine scaffold.

For instance, various pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been synthesized and evaluated for their antibacterial and antibiofilm activities against clinically relevant multidrug-resistant bacterial strains. mdpi.com Certain derivatives exhibited significant antibacterial activity with a bactericidal effect against both Gram-positive and Gram-negative bacteria. mdpi.com

Similarly, a series of cyano- and amidino-substituted imidazo[4,5-b]pyridines, which are structurally related to the core scaffold, underwent evaluation for their biological activity. While most of these compounds did not show significant antibacterial activity, some derivatives displayed moderate activity against E. coli. nih.gov Another study on a newly synthesized imidazole derivative, 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid, demonstrated good antibacterial effects, particularly against Gram-positive bacteria, with less pronounced antifungal activity. researchgate.net

The following table summarizes the antimicrobial activity of compounds structurally related to the dihydroimidazole-pyrimidine scaffold. It is important to note that these findings are primarily from in vitro studies.

Table 2: Antimicrobial Activity of Scaffolds Structurally Related to Dihydroimidazole-Pyrimidine

Compound Class Organism(s) Key Findings (In Vitro) Reference
Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives Multidrug-resistant bacteria (S. aureus, P. aeruginosa) Significant antibacterial and antibiofilm activity. mdpi.com
Amidino-substituted Imidazo[4,5-b]pyridines E. coli Moderate antibacterial activity observed in some derivatives. nih.gov
4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid Gram-positive and Gram-negative bacteria Good antibacterial effect, particularly against Gram-positive strains. researchgate.net

Medicinal Chemistry Implications and Future Research Trajectories

Lead Optimization Strategies for Enhanced Potency and Selectivity

Key strategies for optimizing this scaffold include:

Substitution on the Pyrimidine (B1678525) Ring: The 2, 4, 5, and 6 positions of the pyrimidine ring are amenable to substitution, which can significantly influence biological activity. nih.gov For instance, in a series of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs developed as Na+/H+ exchanger-1 (NHE-1) inhibitors, modifications to the 5-aryl group were critical for potency. Structure-activity relationship studies identified the 3-methyl-4-fluoro analog as a highly potent and selective inhibitor. researchgate.net

Modification of the Dihydroimidazole (B8729859) Ring: Alterations to the dihydroimidazole portion of the molecule can also modulate activity. While less commonly modified than the pyrimidine ring, substitutions on the nitrogen atoms or the ethylene (B1197577) backbone can affect the compound's conformation and binding affinity.

Structure-Based Design: When the three-dimensional structure of the target protein is known, structure-based lead optimization can be employed. This involves using techniques like X-ray co-crystal structure analysis to visualize how the compound binds to the active site. nih.gov This information allows for the rational design of modifications to improve fit, increase potency, and enhance selectivity over related proteins. nih.gov

The following table illustrates SAR findings from a study on NHE-1 inhibitors, demonstrating how minor structural changes can lead to significant improvements in potency and selectivity.

Compound5-Aryl SubstitutionNHE-1 IC50 (µM)Selectivity (NHE-2/NHE-1)
Parent Compound Phenyl>10-
Analog 9t 3-Methyl-4-fluorophenyl0.00651400
Cariporide (Reference) -~3.25<100

Data synthesized from research findings on 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs. researchgate.net

This iterative process of design, synthesis, and testing is essential for transforming a promising hit into a viable drug candidate with an optimized profile for potency and selectivity. researchgate.netvichemchemie.com

Scaffold Hopping and Fragment-Based Drug Design Initiatives

To discover novel chemical entities and expand intellectual property, medicinal chemists often employ strategies like scaffold hopping and fragment-based drug design (FBDD). uniroma1.it These approaches move away from simple decoration of an existing core structure to identify entirely new, structurally distinct molecules that retain the desired biological activity. researchgate.net

Scaffold Hopping: This technique involves replacing the central core of a known active compound (the scaffold) with a chemically different one while preserving the essential pharmacophoric features required for biological activity. uniroma1.itresearchgate.net A notable example involved a shape-based scaffold hopping approach that successfully converted a pyrimidine-based inhibitor of dual leucine zipper kinase (DLK) into a novel pyrazole (B372694) core. nih.gov This new scaffold not only retained potency but also demonstrated improved physicochemical properties, leading to a potent, selective, and brain-penetrant inhibitor. nih.gov This strategy is valuable for improving physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and generating patentable analogs. uniroma1.it

Fragment-Based Drug Design (FBDD): FBDD is a powerful method for lead discovery that starts with identifying small, low-molecular-weight fragments that bind weakly to the biological target. rsc.org These fragments are then optimized and grown or linked together to produce a more potent lead compound. The dihydroimidazole-pyrimidine core can be deconstructed into its constituent fragments (e.g., the pyrimidine ring, the dihydroimidazole ring) for use in FBDD screening. Once a fragment hit is identified, it can be elaborated using several techniques:

Fragment Growing: Adding functional groups or substituents to a fragment to improve its potency and explore interactions with adjacent pockets on the target protein.

Fragment Linking: Combining two or more fragments that bind to adjacent sites on the target, resulting in a larger molecule with significantly increased binding affinity.

Fragment Merging: Designing a new molecule that incorporates the structural features of multiple overlapping fragment hits.

These advanced design strategies are crucial for expanding the chemical space around the dihydroimidazole-pyrimidine motif and identifying next-generation therapeutic agents with novel structures and improved properties. researchgate.net

Strategies for Modulating Pharmacokinetic Profiles

Optimizing a compound's pharmacokinetic profile is essential for ensuring it can reach its biological target in sufficient concentration and for an appropriate duration. While avoiding specific ADME details, several medicinal chemistry strategies are employed to modulate the physicochemical properties that underpin a favorable pharmacokinetic profile. researchgate.net

For dihydroimidazole-pyrimidine derivatives, these strategies include:

Modulation of Lipophilicity: The balance between lipophilicity and hydrophilicity is critical. Attaching polar groups can enhance hydrophilicity, which may influence properties like solubility and bioavailability. uniroma1.it Conversely, strategic addition of non-polar moieties can be used to fine-tune the compound's lipophilic character.

Introduction of Polar Surface Area (PSA): Incorporating heteroatoms like oxygen and nitrogen or specific functional groups (e.g., amides, sulfonamides) increases the molecule's PSA. This can be a key strategy to improve properties that influence how the compound is absorbed and distributed.

Prodrug Approach: A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in vivo. nih.gov This strategy can be used to overcome challenges such as poor solubility or limited membrane permeability. For example, fluoropyrimidines like capecitabine are designed as oral prodrugs of 5-fluorouracil to improve their pharmacokinetic profile. nih.gov

These structural modifications are guided by an iterative optimization process, aiming to achieve a balance of potency, selectivity, and favorable drug-like properties. researchgate.netuniroma1.it

Exploration of Novel Biological Pathways and Therapeutic Applications

The dihydroimidazole-pyrimidine scaffold is highly versatile, demonstrating a broad spectrum of pharmacological actions against numerous biological targets. nih.gov This versatility has spurred research into novel therapeutic applications beyond established areas. The pyrimidine nucleus itself is a promising lead molecule for developing treatments for a wide range of diseases. nih.gov

The diverse biological activities of this scaffold are summarized below:

Therapeutic AreaBiological Target/PathwayExamples of Activity
Oncology Protein Kinases (e.g., EGFR, Wee1, p38 MAP), Cell Cycle RegulationImidazopyrimidine derivatives have shown significant anticancer activity against various cell lines, including breast, colon, and lung cancers. nih.govmdpi.com Specific compounds act as inhibitors of Wee1 kinase google.com or p38 MAP kinase. acs.org
Infectious Diseases Biofilm Formation, Fungal Ergosterol Synthesis, DNA GyraseDerivatives have been shown to inhibit biofilm formation by bacteria like Salmonella Typhimurium and Pseudomonas aeruginosa. nih.gov The scaffold also serves as a basis for antifungal agents by targeting ergosterol synthesis nih.gov and antibacterial agents targeting DNA gyrase. nih.gov
Cardiovascular Disease Na+/H+ Exchanger-1 (NHE-1)Analogs have been developed as highly potent and selective NHE-1 inhibitors, with potential applications in cardiovascular conditions. researchgate.net
Inflammatory Conditions Cytokine ReleaseCertain pyrimidine compounds can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-1β. acs.org
Neurological Disorders Anxiolytic and Anticonvulsant PathwaysImidazo[1,2-a]pyrimidine-containing drugs like Divaplon have been developed as anxiolytic and anticonvulsant agents. nih.gov

The ability of the scaffold to be extensively modified allows for the fine-tuning of its pharmacological effects, enabling the targeting of specific molecular entities crucial to various cellular signaling pathways. nih.gov Ongoing research continues to uncover new biological targets and potential therapeutic uses for this privileged chemical structure. mdpi.com

Challenges and Opportunities in the Development of Next-Generation Dihydroimidazole-Pyrimidine Based Agents

Despite the therapeutic promise of the dihydroimidazole-pyrimidine scaffold, its development into next-generation clinical agents is not without challenges. However, these challenges also present significant opportunities for innovation in medicinal chemistry.

Challenges:

Achieving Target Selectivity: A primary challenge is designing compounds that are highly selective for their intended target over related proteins or enzymes. Off-target activity can lead to undesirable side effects. For example, kinase inhibitors often face the hurdle of selectivity due to the highly conserved nature of the ATP-binding site across the kinome. nih.gov

Overcoming Drug Resistance: The emergence of drug resistance, particularly in oncology and infectious diseases, necessitates the development of compounds with novel mechanisms of action or the ability to inhibit resistant forms of the target. nih.govijpsdronline.com

Synthetic Complexity: While the core scaffold is accessible, the synthesis of complex, multi-substituted analogs required for lead optimization can be challenging and resource-intensive, potentially slowing down the drug discovery process. vichemchemie.com

Optimizing Drug-Like Properties: Balancing high potency with favorable pharmacokinetic properties remains a constant challenge in drug development. researchgate.net A highly potent compound is of little therapeutic value if it has poor solubility, low bioavailability, or rapid metabolism. vichemchemie.com

Opportunities:

Targeting Novel Pathways: The scaffold's versatility offers the opportunity to explore previously "undruggable" targets or novel biological pathways implicated in disease. nih.gov Its ability to mimic purines makes it a prime candidate for inhibiting enzymes involved in nucleic acid metabolism or signaling.

Polypharmacology (Multi-Targeting): The development of hybrid drugs that intentionally target multiple pathways simultaneously is a growing area of interest. researchgate.net The dihydroimidazole-pyrimidine core could serve as a template for designing multi-targeted agents, which may offer improved efficacy and a lower likelihood of resistance, particularly in complex diseases like cancer. researchgate.net

Application of New Technologies: Advances in computational chemistry, artificial intelligence, and high-throughput screening can accelerate the design and optimization of new dihydroimidazole-pyrimidine derivatives. patsnap.com In silico ADME filters and predictive modeling can help prioritize compounds with better drug-like properties early in the discovery process. vichemchemie.com

Exploring New Chemical Space: The continued development of novel synthetic methodologies provides opportunities to create derivatives with unprecedented structural diversity, potentially leading to compounds with improved activity and novel intellectual property. nih.govvichemchemie.com

The future of dihydroimidazole-pyrimidine-based agents lies in leveraging these opportunities to overcome existing challenges, leading to the discovery of innovative and effective therapies for a wide range of human diseases. mdpi.com

Q & A

Q. What are the primary synthetic routes for 4-(4,5-dihydro-1H-imidazol-2-yl)pyrimidine, and how do reaction conditions influence yield?

The compound is synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or β-ketoesters). For example, imidazo[1,2-a]pyrimidine derivatives are prepared by reacting 2-aminoimidazoles with β-ketoesters under reflux in acetic acid, achieving yields of 70–85% . Substituted pyrimidine rings can be tailored by modifying the β-ketoester substituents (e.g., methyl, phenyl), but steric hindrance from bulky groups may reduce cyclization efficiency .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To confirm the imidazoline ring’s presence (e.g., δ 3.2–3.8 ppm for dihydro protons) and pyrimidine substitution patterns .
  • X-ray crystallography : Resolves bond lengths and angles, critical for verifying tautomeric forms. For instance, the title compound’s crystal structure (CCDC 733914) reveals a planar imidazoline ring fused to pyrimidine, with intermolecular hydrogen bonds stabilizing the lattice .
  • HPLC : Monitors purity (>95% via reverse-phase C18 columns) and identifies byproducts from incomplete cyclization .

Q. What biological activities are associated with this compound’s structural analogs?

Imidazoline-pyrimidine hybrids exhibit antihypertensive, anxiolytic, and anti-inflammatory properties. For example, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine derivatives show antihypertensive activity via α2-adrenergic receptor modulation . Substitutions on the pyrimidine ring (e.g., electron-withdrawing groups like nitro or chloro) enhance binding affinity to biological targets .

Q. How do substituents on the pyrimidine ring affect solubility and reactivity?

  • Electron-donating groups (e.g., methoxy) : Increase solubility in polar solvents (e.g., DMSO) but reduce electrophilic reactivity.
  • Electron-withdrawing groups (e.g., chloro, nitro) : Enhance electrophilicity for nucleophilic aromatic substitution but decrease solubility .
  • Steric effects : Bulky groups at the 4-position hinder cyclization, requiring elevated temperatures or prolonged reaction times .

Q. What are common impurities in its synthesis, and how are they mitigated?

Major impurities include unreacted β-ketoesters (identified via HPLC retention time ~4.2 min) and dimerization byproducts. Purification strategies:

  • Column chromatography (silica gel, ethyl acetate/hexane eluent) removes polar impurities.
  • Recrystallization from ethanol/water mixtures improves crystalline purity (>99% by melting point analysis) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) predicts transition states and regioselectivity in cyclization reactions. For example, Hirshfeld surface analysis identifies non-covalent interactions (e.g., C–H···N) that stabilize intermediates, guiding solvent selection (e.g., acetonitrile for polar transition states) . Molecular docking (AutoDock Vina) screens substituent effects on receptor binding, prioritizing nitro or fluoro groups for α2-adrenergic affinity .

Q. What experimental strategies resolve contradictory bioactivity data across studies?

  • Dose-response reevaluation : Test compound purity via HPLC and confirm biological assays use standardized protocols (e.g., cell lines, incubation times) .
  • Metabolic stability assays : Use liver microsomes to assess if rapid degradation (e.g., cytochrome P450 oxidation) causes false negatives .
  • Structural analogs : Synthesize and test derivatives with controlled substituent variations to isolate structure-activity relationships (SAR) .

Q. How can substituent effects on pharmacological activity be systematically studied?

Design a matrix of derivatives varying:

  • Pyrimidine substituents : Compare nitro, chloro, and methoxy groups at the 4-position.
  • Imidazoline modifications : Introduce methyl or phenyl groups to the dihydroimidazole ring. Use multivariate analysis (e.g., PCA) to correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with IC50 values in receptor-binding assays .

Q. What advanced analytical techniques quantify trace impurities in bulk samples?

  • LC-MS/MS : Detects sub-ppm levels of dimeric byproducts (e.g., m/z 355.2 for [M+H]+ ions).
  • NMR relaxation experiments (T1/T2): Identify low-concentration tautomers or rotamers .
  • X-ray powder diffraction (XRPD) : Confirms polymorphic purity, critical for reproducibility in biological testing .

Q. How can environmental impact studies be designed for derivatives used in agrochemicals?

  • Soil half-life assays : Incubate compounds with OECD-standard soil (pH 6.5–7.0) and quantify degradation via LC-UV.
  • Ecotoxicology models : Use Daphnia magna acute toxicity tests (EC50) and QSAR models to predict bioaccumulation .
  • Green chemistry metrics : Calculate E-factors (kg waste/kg product) for synthesis routes to prioritize atom-economical methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.